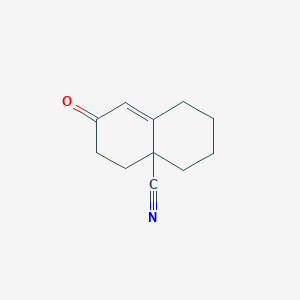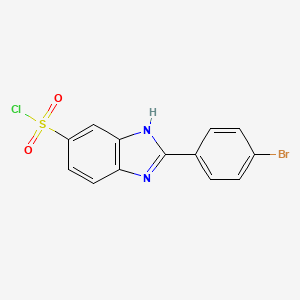
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid typically involves the bromination of phenylacetic acid followed by cyclization to form the pyrrole ring. One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide, resulting in a mixture of isomers, from which the desired 4-bromo isomer is isolated by fractional crystallization . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated crystallization processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-bromophenyl)-1H-pyrrole-2-carboxaldehyde.
Reduction: Formation of 4-(4-bromophenyl)-1H-pyrrole-2-methanol.
Substitution: Formation of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid can be compared with other brominated phenyl derivatives and pyrrole carboxylic acids:
Similar Compounds:
Uniqueness: The unique combination of a brominated phenyl ring and a pyrrole carboxylic acid group in this compound provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H8BrNO2 |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-7(2-4-9)8-5-10(11(14)15)13-6-8/h1-6,13H,(H,14,15) |
Clave InChI |
DZDQBSRXGFHZJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)
![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)
![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)


![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)
